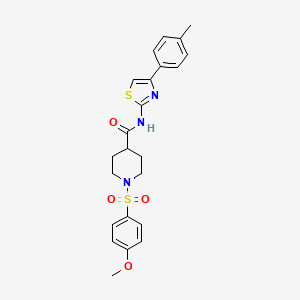

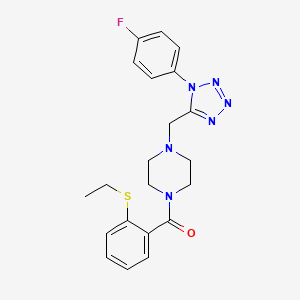

![molecular formula C14H13N5O2S B2459288 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide CAS No. 878066-47-8](/img/structure/B2459288.png)

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide” is a pyrazolo[3,4-d]pyrimidinone derivative . It has been studied for its inhibitory effects on zipper-interacting protein kinase (ZIPK), which plays a role in the regulation of smooth muscle contraction .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidinone derivatives involves complex chemical reactions. While the exact synthesis process for this specific compound is not detailed in the available resources, similar compounds have been synthesized from appropriate phenyl hydrazines .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidinones are fused nitrogen-containing heterocycles that are isosteres of the adenine ring of ATP . This allows these molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

The compound has been used in studies involving molecular docking with the X-ray crystal structure of Russell’s viper PLA2 . The docking results suggest that pyrazolo[3,4-d]pyrimidine molecules with a trimethylene linker can bind with both anti-coagulation and enzymatic regions of PLA2 .Applications De Recherche Scientifique

Antimicrobial Activity

Research highlights the significance of compounds incorporating the pyrazolo[3,4-d]pyrimidin moiety for the development of antimicrobial agents. For instance, Bondock et al. (2008) utilized a related compound as a key intermediate for synthesizing new heterocycles (coumarin, pyridine, pyrrole, thiazole, pyrido[2′,3′:3,4][pyrazolo[5,1-c]triazine, and aminopyrazole) evaluated as antimicrobial agents. This suggests the potential of such compounds in creating effective antimicrobial drugs (Bondock, Rabie, Etman, & Fadda, 2008).

Heterocyclic Synthesis

The versatility of the pyrazolo[3,4-d]pyrimidin framework extends to the synthesis of various heterocyclic compounds, as demonstrated by Elian, Abdelhafiz, and Abdelreheim (2014). They explored the reactivity of related compounds towards electrophilic and nucleophilic reagents, contributing to the synthesis of novel heterocyclic structures with potential biological activities (Elian, Abdelhafiz, & Abdelreheim, 2014).

Insecticidal Activity

Fadda et al. (2017) have synthesized novel heterocycles incorporating a thiadiazole moiety, including compounds structurally similar to the one of interest, and assessed their insecticidal activity against Spodoptera littoralis. Their findings underscore the compound's utility in developing new insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Propriétés

IUPAC Name |

N-(4-methylphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2S/c1-8-2-4-9(5-3-8)16-11(20)7-22-14-17-12-10(6-15-19-12)13(21)18-14/h2-6H,7H2,1H3,(H,16,20)(H2,15,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWPMISNSQCVOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

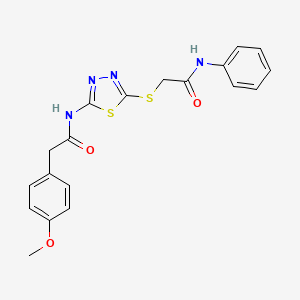

![N-(4-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2459213.png)

![2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2459214.png)

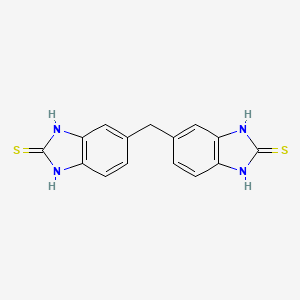

![3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2459215.png)

![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)

![N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

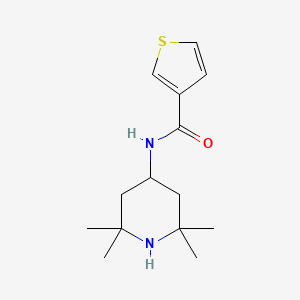

![Methyl 2-[(1-cyclopentyl-4-methylpyrazol-3-yl)amino]acetate](/img/structure/B2459228.png)